molecular formula C10H5ClF6O2 B6327206 2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole CAS No. 155734-18-2

2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole

Cat. No.: B6327206
CAS No.: 155734-18-2
M. Wt: 306.59 g/mol
InChI Key: WXPZBTKFTQIMDJ-UHFFFAOYSA-N
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Description

2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzodioxole ring substituted with a chloro-trifluoroethyl group and a trifluoromethyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives .

Scientific Research Applications

2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole involves its interaction with specific molecular targets. It is known to modulate the activity of ion channels and receptors, such as the gamma-aminobutyric acid (GABA) receptor and calcium-transporting ATPase. These interactions lead to alterations in cellular excitability and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF6O2/c11-7(9(12,13)14)8(10(15,16)17)18-5-3-1-2-4-6(5)19-8/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPZBTKFTQIMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

110 g of pyrocatechol were dissolved in 1500 ml of acetonitrile, and 200 g of triethylamine were added. 235 g of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene were added dropwise to the mixture at 75° C. The reaction mixture was subsequently stirred for 2 hours at 75° C. 1200 ml of the solvent were then distilled off under vacuum and the residue was taken up in 1500 ml of water. The product was extracted with diethyl ether and the organic phase was washed twice with 10% by Weight aqueous sodium hydroxide solution and once with water. After drying over magnesium sulphate, the solution was concentrated and subjected to fractional distillation under vacuum. The yield was 258 g (=84% of theory). The boiling point was 63° C. at 12 mbar. The NMR spectra showed the following characteristic absorptions: 19F NMR: -66.8 and -79.7 ppm. 1H NMR: 4.71 ppm.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

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